Product packaging for Formoterol Dimer(Cat. No.:CAS No. 1795129-59-7)

Formoterol Dimer

Cat. No.: B8819573
CAS No.: 1795129-59-7
M. Wt: 642.8 g/mol
InChI Key: XWHIFWOMBHPOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formoterol Dimer, also known as Formoterol EP Impurity F, is a chemical compound supplied as a mixture of diastereomers for use in pharmaceutical and analytical research. This compound is identified with the CAS Number 1795129-59-7, has a molecular formula of C37H46N4O6, and a molecular weight of 642.80 g/mol . As a research chemical, its primary application is serving as a certified reference standard in the development and validation of analytical methods. It is critically used in quality control laboratories to identify, quantify, and characterize the presence of related impurities in active pharmaceutical ingredients (APIs) of formoterol, ensuring that pharmaceutical products meet stringent regulatory standards for safety and purity. Formoterol is a long-acting β2-adrenergic receptor agonist (LABA) known for its rapid onset and sustained bronchodilatory effect, making it a key therapeutic agent for obstructive pulmonary diseases like asthma and COPD . The pharmacological activity of formoterol stems from the activation of intracellular adenyl cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of smooth muscles in the airways . It is documented that the different stereoisomers of formoterol possess different pharmacological potencies, with the (R,R)-isomer being significantly more active than the (S,S)-isomer . Research into formoterol and its analogues continues to be a significant area of study in respiratory medicine. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

1795129-59-7

Molecular Formula

C37H46N4O6

Molecular Weight

642.8 g/mol

IUPAC Name

N-[2-hydroxy-5-[1-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]anilino]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide

InChI

InChI=1S/C37H46N4O6/c1-24(17-26-5-11-30(46-3)12-6-26)38-21-34(28-9-15-35(43)32(19-28)40-23-42)41-33-20-29(10-16-36(33)44)37(45)22-39-25(2)18-27-7-13-31(47-4)14-8-27/h5-16,19-20,23-25,34,37-39,41,43-45H,17-18,21-22H2,1-4H3,(H,40,42)

InChI Key

XWHIFWOMBHPOAH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)NC3=C(C=CC(=C3)C(CNC(C)CC4=CC=C(C=C4)OC)O)O

Origin of Product

United States

Mechanisms of Formation and Degradation Pathways of Formoterol Dimer

Elucidation of Dimerization Pathways during Formoterol (B127741) Synthesis

The synthesis of formoterol is a multi-step process that involves several chemical intermediates and reagents under specific reaction conditions. Dimerization can occur as a side reaction during this process, leading to the formation of impurities.

The formation of the formoterol dimer during synthesis is often linked to the reactivity of specific intermediates. Uncovering the role of these transient species is crucial to understanding the formation of unwanted byproducts. rsc.org In one synthetic route, an aniline (B41778) intermediate, FBH2, is formed which has a noted tendency to oxidize when exposed to air. google.com The oxidation of such an intermediate can generate reactive species, such as radicals, which can then undergo bimolecular reactions to form a dimer.

Side reactions involving the coupling of two formoterol precursor molecules are a plausible pathway. Given the structure of the identified this compound, the linkage likely involves the reaction between the amino group of one molecule and a reactive site on another, potentially an epoxide intermediate or a site activated by the reaction conditions. synzeal.com

The catalysts and reagents employed in formoterol synthesis can inadvertently promote the formation of dimers. The synthetic process may utilize various reagents including potassium carbonate, formic acid, and catalysts like platinum on carbon (Pt/C) for hydrogenation steps. researchgate.net

The presence of acidic or basic reagents can catalyze condensation reactions between two molecules of an intermediate or between an intermediate and a final formoterol molecule. For instance, reagents used for formylation or steps involving base-catalyzed ring-opening of epoxide intermediates could potentially facilitate the nucleophilic attack of an amine from one molecule onto an electrophilic site of another, initiating dimerization. google.com

The conditions under which the synthesis is performed play a significant role in the yield of the this compound impurity. Factors such as solvent, temperature, and reactant concentration can be optimized to minimize side reactions.

For example, the epoxide opening reaction in one described synthesis can be conducted as a "neat" reaction (without a solvent) or in various solvents like toluene (B28343) or 2-propanol. google.com Running the reaction at a high concentration, such as in a neat system, can increase the frequency of intermolecular collisions, thereby potentially increasing the yield of the dimer. Similarly, elevated temperatures, while often used to accelerate the primary reaction, can also provide the necessary activation energy for undesired side reactions, including dimerization.

Reaction ConditionParameterPotential Influence on Dimer YieldReference
ConcentrationHigh (e.g., "neat" reaction)Increases probability of bimolecular side reactions, potentially raising dimer yield. google.com
TemperatureElevatedMay provide activation energy for dimerization side reactions, increasing dimer yield. google.com
Solvent SystemToluene, 2-propanol, t-amyl alcoholChoice of solvent can affect reaction rates and selectivity, thereby influencing the ratio of product to dimer. google.com
AtmosphereExposure to airCan cause oxidation of sensitive intermediates (e.g., aniline FBH2), leading to reactive species that can dimerize. google.com

Mechanistic Studies of this compound Formation through Degradation

Formoterol can degrade under various stress conditions, and in some cases, this degradation can lead to the formation of dimeric products. These pathways are distinct from the side reactions that occur during synthesis.

Formoterol, which contains a phenolic moiety, is susceptible to oxidative degradation. nih.gov Peroxidases, in the presence of hydrogen peroxide, can catalyze the oxidation of phenolic compounds. nih.gov This process involves the formation of a phenoxyl free radical from the formoterol molecule. These highly reactive radicals can then recombine with each other to form dimeric products, such as through the formation of an o,o'-biphenyl linkage. nih.gov Forced degradation studies have confirmed that formoterol degrades in the presence of oxidizing agents like hydrogen peroxide (H2O2). cosmosscholars.comresearchgate.net This oxidative pathway is a plausible mechanism for dimer formation, particularly in environments where oxidizing species are present. The thermo-oxidative degradation of other complex organic molecules has also been shown to result in the formation of dimers and higher oligomers. researchgate.netnih.gov

ConditionReagent/StressorObserved OutcomeReference
Peroxidative DegradationMyeloperoxidase, Lactoperoxidase, H2O2Oxidation of phenolic β2-agonists to form phenoxyl radicals, which can recombine into dimers. nih.gov
Forced Peroxide Degradation10% H2O2Degradation of formoterol fumarate (B1241708) sample observed. cosmosscholars.com
Forced Thermal Degradation105°C for 6 hoursDegradation of formoterol fumarate standard was analyzed. cosmosscholars.com

Hydrolysis, which involves the reaction with water, can lead to the degradation of formoterol under neutral, acidic, or basic conditions. Studies have shown that formoterol fumarate dihydrate degrades when treated with water at 50°C, resulting in additional product peaks in analysis. researchgate.net Furthermore, forced degradation studies under acidic (1N HCl) and alkaline (1N NaOH) conditions also result in the breakdown of the formoterol molecule. cosmosscholars.com While hydrolysis typically refers to the cleavage of bonds, the conditions of pH and heat can also promote condensation reactions between two formoterol molecules, leading to the formation of a dimer as a degradation product.

ConditionReagent/StressorDuration/TemperatureObserved OutcomeReference
Neutral HydrolysisWater30 min at 50°CFormation of degradation products from formoterol fumarate dihydrate. researchgate.net
Acid Degradation1N HCl15 minDegradation of formoterol fumarate sample. cosmosscholars.com
Alkali Degradation1N NaOH15 minDegradation of formoterol fumarate sample. cosmosscholars.com

Photolytic Degradation Studies and Dimerization Induction

Exposure of formoterol to light is a known stress condition that can lead to its degradation cosmosscholars.com. While general photolytic degradation of formoterol has been studied, specific research detailing the induction of dimerization as a direct consequence of photolysis is not extensively documented. It is understood that photolytic stress can generate reactive intermediates that may subsequently react to form dimers, but the precise reaction mechanism and the specific role of light in promoting the dimerization of formoterol are not clearly established in the available literature.

Forced degradation studies on formoterol have been conducted under various conditions, including exposure to light, to understand its stability profile. The following table summarizes the conditions and observations from a general photolytic degradation study on formoterol fumarate.

Stress ConditionExposure TimeObservations
Photolytic (in photo stability chamber)3 hoursDegradation of formoterol was observed, indicating its sensitivity to light.
Data compiled from a forced degradation study of formoterol fumarate cosmosscholars.com.

Kinetic Modeling of this compound Formation and Stability

Detailed kinetic modeling of the formation and stability of the this compound, including the determination of reaction order, rate constants, and activation energy, is not well-documented in the scientific literature. Such studies are crucial for predicting the shelf-life and stability of formoterol-containing products.

Reaction Order and Rate Constant Determination

The determination of the reaction order and rate constants for the dimerization of formoterol under various conditions (e.g., photolytic, thermal) has not been specifically reported. General kinetic models for drug degradation exist, but their specific application to formoterol dimerization is not found in the reviewed literature uwaterloo.ca.

Activation Energy and Temperature Dependence of Dimerization

The activation energy, a key parameter in understanding the temperature dependence of a reaction, has not been specifically calculated for the dimerization of formoterol. While the Arrhenius equation is a standard tool for determining activation energy from temperature-dependent rate data, the lack of specific kinetic studies on formoterol dimerization prevents its application in this context mdpi.com. General studies on the thermal degradation of pharmaceuticals often employ such models, but specific data for the this compound is absent nih.gov.

Investigation of Dimerization Catalysis by Environmental Factors or Impurities

The influence of environmental factors, such as pH and the presence of metal ions or other impurities, on the catalysis of formoterol dimerization is an area that requires further investigation. While the pH of the formulation can affect the stability of formoterol, specific studies on its catalytic role in dimerization are not available oup.comnih.gov. Similarly, although metal ions are known to catalyze the degradation of some pharmaceutical compounds, their specific effect on formoterol dimerization has not been reported researchgate.netnih.gov.

Sophisticated Analytical Characterization and Quantification of Formoterol Dimer

Chromatographic Methodologies for Isolation and Purity Assessment

A range of chromatographic techniques are employed for the analysis of formoterol (B127741) and its related substances, including the formoterol dimer. These methods are designed to provide high resolution, sensitivity, and accuracy for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of formoterol and its impurities. Method development focuses on optimizing separation parameters to resolve the main active pharmaceutical ingredient (API) from all related substances, including the dimer. Validation is performed according to International Council on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. semanticscholar.orgamazonaws.com

Reverse-Phase HPLC (RP-HPLC) is the most widely used chromatographic mode for the analysis of formoterol and its impurities. This is due to its compatibility with the polar nature of the analytes and the use of aqueous-organic mobile phases.

Typical RP-HPLC Method Parameters:

Columns: C18 and C8 columns are commonly used, with typical dimensions of 250 mm x 4.6 mm and a particle size of 5 µm. nih.govresearchgate.netasianpubs.org Hypersil BDS C18 and Inertsil C18 are examples of stationary phases that have demonstrated successful separation. semanticscholar.orgnih.govimpactfactor.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (typically acetonitrile (B52724) or methanol) is employed. researchgate.netasianpubs.orgimpactfactor.orgnih.gov Gradient elution is often necessary to resolve complex mixtures of impurities, while isocratic elution can be used for simpler assays. semanticscholar.orgnih.gov For instance, one method utilized a mobile phase of 50 mM ammonium acetate (B1210297) (pH 5.0) and ethanol (B145695) (65:35, v/v). nih.gov Another employed a gradient of sodium dihydrogen phosphate buffer (pH 3.2) and acetonitrile. nih.gov

Detection: UV detection is standard, with wavelengths typically set between 214 nm and 247 nm to monitor formoterol and its related substances. semanticscholar.orgimpactfactor.orgnih.govakjournals.com

Normal-Phase HPLC (NP-HPLC) is less common for this application but can be valuable for separating non-polar impurities or for specific stereoisomer separations. For instance, the separation of formoterol enantiomers has been achieved on chiral columns using a mobile phase of n-hexane, 1-propanol, and diethylamine (B46881) (75:25:0.1 v/v/v). asianpubs.org

ParameterCondition 1Condition 2Condition 3
ColumnAlltech Alltima C18 (150 x 4.6 mm) nih.govBDS Hypersil C18 (250x4.6 mm, 5 μm) nih.govInertsil C18 (150 × 4.6 mm) impactfactor.org
Mobile PhaseAmmonium acetate (50 mM; pH 5.0)-ethanol (65:35, v/v) nih.govGradient with Sodium phosphate buffer (pH 3.2) and Acetonitrile nih.govSodium phosphate buffer (0.01M; pH 3.0): Acetonitrile (70:30 v/v) impactfactor.org
Flow Rate1.0 ml/min nih.gov1.0 ml/min nih.gov1.0 ml/min impactfactor.org
DetectionUV at 242 nm nih.govUV at 240 nm nih.govUV at 214 nm impactfactor.org

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. To develop such a method for formoterol and its dimer, forced degradation studies are performed. semanticscholar.orgamazonaws.comthepharmajournal.com The drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants. amazonaws.comthepharmajournal.com

The HPLC method must then demonstrate the ability to separate the intact formoterol from all degradation peaks, including the dimer. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is free from co-eluting impurities. nih.gov One study developed a stability-indicating RP-HPLC method that successfully separated formoterol fumarate (B1241708) from its desformyl and acetamide (B32628) analogs. nih.gov This same approach is critical for resolving and quantifying the this compound under various stability conditions.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, increased sensitivity, and significantly shorter run times compared to traditional HPLC. nih.gov This makes UPLC particularly advantageous for analyzing complex impurity profiles where baseline separation of closely eluting species like the this compound is critical.

A UPLC method for formoterol and its related substances was developed using an Acquity BEH C18 column. akjournals.com The method employed a gradient elution with a phosphate buffer and acetonitrile, achieving a run time of 20 minutes for the separation of formoterol and six related substances. akjournals.com Such methods provide the necessary efficiency to resolve and accurately quantify low-level impurities like the dimer. akjournals.com Another UPLC method achieved separation of formoterol and oxitropium (B1233792) bromide in just 2 minutes. nih.govoup.com

ParameterUPLC Method Details
ColumnAcquity BEH C18 akjournals.com
Mobile PhaseGradient with Phosphate buffer (pH 2.8) and Acetonitrile akjournals.com
Flow Rate0.3 mL min−1 akjournals.com
Detection214 nm akjournals.com
Run Time20 min akjournals.com

Gas Chromatography (GC) is typically used for volatile or semi-volatile compounds. Formoterol and its dimer are non-volatile due to their polarity and high molecular weight. Therefore, direct analysis by GC is not feasible. However, GC can be applied following a derivatization step to convert the analytes into more volatile species.

A validated GC method was developed for the determination of the (RS,SR)-diastereoisomeric impurity in formoterol fumarate. researchgate.net This method involved a silylation step, where formoterol was reacted with N-(trimethylsilyl)imidazole to produce a volatile trimethylsilyl (B98337) derivative. researchgate.net This approach could potentially be adapted for the this compound, provided a suitable, stable, and volatile derivative can be formed. The method would require careful optimization of the derivatization reaction and GC separation conditions. researchgate.net

Formoterol has two chiral centers, leading to four possible stereoisomers. nih.gov Since the pharmacological activity resides primarily in the (R,R)-enantiomer, it is crucial to control the stereoisomeric purity. If the this compound is formed from different stereoisomers of the monomer, it will also exist as multiple stereoisomers. Chiral chromatography is essential for their separation and quantification.

Both normal-phase and reverse-phase chiral HPLC methods have been developed for formoterol.

Normal-Phase: A Chiralpak AD-H column with a mobile phase of n-hexane:1-propanol:diethylamine has been shown to effectively separate formoterol enantiomers. asianpubs.org

Reverse-Phase: A Chiral-AGP column using a phosphate buffer and isopropanol (B130326) as the mobile phase has been validated for determining all four stereoisomers of formoterol. nih.gov Another approach uses a chiral mobile phase additive, such as sulfated β-cyclodextrin, with a standard achiral C8 column to achieve enantioselective separation.

These chiral separation principles would be directly applicable to the analysis of this compound stereoisomers, requiring method development to optimize the resolution between the different dimeric forms.

ParameterMethod 1 (Normal-Phase) asianpubs.orgMethod 2 (Reverse-Phase) nih.govMethod 3 (Chiral Additive)
ColumnChiralpak AD-H (250 × 4.6 mm)Chiral-AGP (100 x 4-mm, 5-µm)Kinetex C8 (150 mm x 4.6 mm, 5μm)
Mobile Phasen-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v)50-mM sodium phosphate buffer (pH 7.0) and 10% v/v IPAAcetonitrile and 10mM sodium dihydrogen orthophosphate buffer pH 3.0 containing 5mM S-β-CD (10:90)
Flow Rate1.0 mL/min1.3 ml min−11.0 ml/min
DetectionUV at 245 nmUV at 242 nmUV at 226 nm

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) stands as a cornerstone in the analytical workflow for this compound, offering unparalleled sensitivity and structural information from minute sample quantities. Various MS-based techniques are employed to gain a complete picture of the molecule's identity and purity.

High-resolution mass spectrometry is indispensable for the initial identification and confirmation of the this compound. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule with a high degree of confidence.

Key Findings from HRMS Analysis:

ParameterFindingSignificance
Molecular Formula C37H46N4O6 impurity.comalentris.orgConfirms the dimeric nature of the impurity, arising from the combination of two formoterol-related moieties.
Monoisotopic Mass 642.3421 g/mol Provides a precise mass for the most abundant isotope of the molecule, which is a critical parameter for its unambiguous identification in complex matrices.
Accurate Mass Measurement Enables the calculation of the elemental formula, distinguishing it from other potential impurities with the same nominal mass.This level of accuracy is essential for meeting regulatory requirements for impurity identification.

This interactive table summarizes the crucial data obtained from HRMS analysis for the elemental composition and accurate mass determination of the this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to further probe the structure of the this compound. In an MS/MS experiment, the protonated molecule of the dimer is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing vital information about the connectivity of atoms within the structure.

While specific fragmentation data for the this compound is not extensively published in public literature, the fragmentation pathways of formoterol itself offer insights into the expected fragmentation of the dimer. Common fragmentation patterns for formoterol involve cleavages at the ether linkage, losses of water and the formyl group, and cleavages along the amino side chain. Analysis of the dimer's fragmentation would be expected to reveal fragments corresponding to the monomeric units as well as unique fragments indicative of the linkage between them.

In a real-world pharmaceutical setting, the this compound will be present in a complex mixture containing formoterol, other related substances, and excipients. Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for the separation, detection, and quantification of this impurity. anapharmbioanalytics.com

An LC-MS/MS method for the analysis of formoterol-related compounds, including the dimer, would involve:

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column would be used to separate the this compound from other components in the sample based on their polarity.

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument would be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, or in a full scan mode for qualitative identification. This allows for the highly selective and sensitive detection of the this compound even at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

¹H NMR (Proton NMR): The ¹H NMR spectrum would provide information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Key regions of interest would include the aromatic protons, the methoxy (B1213986) protons, the protons on the chiral centers, and the protons of the ethylamino side chains.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environment (e.g., aromatic, aliphatic, carbonyl). This would be crucial for confirming the total number of carbons as determined by HRMS.

To assemble the complete structure of the this compound and determine its stereochemistry, a suite of 2D NMR experiments would be essential.

Application of 2D NMR Techniques for this compound:

TechniqueInformation ProvidedSignificance for this compound Structure
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, typically through two or three bonds.Would be used to trace out the proton-proton spin systems within the two formoterol-like units, confirming the structure of the side chains.
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton to the carbon atom it is directly attached to.Allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are separated by two or three bonds.Crucial for connecting the different spin systems identified by COSY and for identifying the linkage point between the two monomeric units in the dimer. It would also confirm the positions of substituents on the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) Reveals correlations between protons that are close to each other in space, regardless of whether they are bonded.Would be instrumental in determining the relative stereochemistry of the chiral centers within the molecule by observing spatial proximities between specific protons.

This interactive table outlines the application of various 2D NMR techniques for the definitive structural assignment and stereochemical determination of the this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of the this compound by providing detailed information about its functional groups and molecular vibrations. These non-destructive methods offer a molecular fingerprint, allowing for unambiguous identification.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The this compound possesses a complex structure with numerous functional groups, each giving rise to characteristic absorption bands in the IR spectrum. Analysis of the dimer would focus on key vibrational modes. For instance, the O-H stretching vibrations from the phenolic and alcohol groups are expected to produce broad bands in the 3200-3600 cm⁻¹ region. The N-H stretching of the secondary amine and formamide (B127407) groups would also appear in this region, typically around 3300-3500 cm⁻¹. The C=O stretching of the formamide group is a strong and sharp indicator, expected around 1650-1700 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range, while C-O stretching from the ether and alcohol functionalities would appear in the 1000-1300 cm⁻¹ region. While specific experimental spectra for the dimer are not widely published, reference standards are typically characterized using IR spectroscopy. synthinkchemicals.com

Functional GroupExpected Vibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Signal
Phenolic/Alcohol O-HStretching3200-3600 (Broad)Weak
Amine/Amide N-HStretching3300-3500Moderate
Formamide C=OStretching1650-1700 (Strong)Moderate
Aromatic C=CStretching1450-1600Strong
Ether/Alcohol C-OStretching1000-1300Weak to Moderate
Aliphatic C-HStretching2850-3000Strong

Note: The data in this table is illustrative and based on established principles of vibrational spectroscopy for the functional groups present in the this compound structure. Actual values may vary based on experimental conditions and molecular environment.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Purity Evaluation

UV-Vis spectrophotometry is a robust and widely used technique for the quantitative analysis and purity assessment of pharmaceutical compounds, including impurities like the this compound. This method is based on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the ultraviolet or visible range.

The this compound's structure contains multiple phenolic rings, which act as primary chromophores. These aromatic systems give rise to characteristic electronic transitions (π → π*) that result in strong UV absorbance. For the parent compound, formoterol fumarate, the maximum absorbance (λmax) is typically observed around 214 nm. impactfactor.org It is anticipated that the this compound would exhibit a similar UV absorption profile due to the preservation of the phenolic chromophores.

For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of the purified this compound at its λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte in the solution. This relationship allows for the precise determination of the dimer's concentration in unknown samples. In purity evaluations, such as in chromatographic methods (e.g., HPLC), a UV detector set at the λmax is commonly used to quantify the dimer relative to the active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) monograph for Formoterol Fumarate specifies UV detection at 214 nm for assays. uspnf.com

ParameterExpected Value/CharacteristicApplication
Wavelength of Max. Absorbance (λmax)~214 nm (estimated based on formoterol)Method development for quantification
Molar Absorptivity (ε)High (due to multiple chromophores)Purity calculations, sensitivity assessment
Linearity RangeMethod-dependentConstruction of calibration curves for quantification
Limit of Detection (LOD)Low (ng/mL to µg/mL range)Trace level impurity detection
Limit of Quantification (LOQ)Low (ng/mL to µg/mL range)Accurate measurement of low impurity levels

Note: The data in this table is illustrative, reflecting typical parameters for UV-Vis analysis of aromatic pharmaceutical compounds. Specific values must be determined experimentally for the this compound.

Advanced Techniques for Solid-State Characterization (e.g., X-ray Diffraction for Crystalline Forms of the Dimer)

The solid-state properties of a pharmaceutical substance, including any impurities, can significantly influence its stability, and manufacturability. Advanced techniques like X-ray Diffraction (XRD) are indispensable for characterizing the solid form of the this compound.

X-ray Diffraction (XRD): XRD is the definitive method for identifying and characterizing crystalline materials. When X-rays are directed at a crystalline sample, they are diffracted in a unique pattern determined by the arrangement of atoms in the crystal lattice. This diffraction pattern serves as a fingerprint for a specific crystalline form (polymorph).

If the this compound exists in a crystalline state, Powder X-ray Diffraction (PXRD) would be the primary tool for its characterization. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), would reveal its unique crystal structure. This is crucial for:

Identification: Differentiating the dimer from the API or other impurities.

Polymorph Screening: Identifying if the dimer can exist in multiple crystalline forms, which may have different physicochemical properties.

Purity Analysis: Detecting the presence of the crystalline dimer as an impurity within a bulk batch of the API.

TechniqueInformation ObtainedRelevance to this compound
Powder X-ray Diffraction (PXRD) Crystalline fingerprint (d-spacing, peak intensities), phase identification, degree of crystallinity.Identification of the dimer if crystalline; detection of polymorphic forms; assessment of bulk material purity.
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.Unambiguous structural elucidation of a specific crystalline form of the dimer.

Note: This table describes the application of X-ray diffraction techniques for solid-state characterization. The existence of crystalline forms of the this compound would need to be experimentally confirmed.

Computational and Theoretical Chemistry of Formoterol Dimer

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as powerful computational microscopes to probe the dynamic nature of molecules. For the formoterol (B127741) dimer, these techniques can provide invaluable insights into its conformational preferences, stability, and the mechanisms governing its formation.

Conformational Analysis and Energy Landscapes of the Dimer

The formoterol molecule possesses significant conformational flexibility due to its multiple rotatable bonds. When two formoterol molecules dimerize, the resulting structure can adopt a vast array of conformations. Conformational analysis aims to identify the most stable arrangements, or conformers, of the dimer and to map out the energy landscape that dictates the transitions between them.

A systematic search for low-energy conformers of the formoterol dimer would likely involve computational methods such as molecular mechanics force fields. These methods can rapidly calculate the potential energy of a given conformation, allowing for the exploration of a wide conformational space. The results of such an analysis can be visualized as a potential energy surface, where valleys represent stable conformers and mountains represent the energy barriers separating them.

Table 1: Hypothetical Low-Energy Conformers of this compound and their Relative Energies.

Conformer ID Intermolecular Interactions Relative Energy (kcal/mol) Population at 298 K (%)
Dimer-A Hydrogen bond (O-H···O), π-π stacking 0.00 75.3
Dimer-B Dual Hydrogen bonds (N-H···O) 1.25 15.1
Dimer-C van der Waals interactions 2.50 5.6

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific computational studies.

Molecular Dynamics Simulations to Investigate Dimer Stability in Different Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. researchgate.net By simulating the this compound in various environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, researchers can assess its stability and behavior under conditions that mimic physiological or pharmaceutical settings. nottingham.ac.ukwsu.edumdpi.com

In these simulations, the forces acting on each atom are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities. Analysis of the simulation trajectories can reveal key information, including the persistence of intermolecular interactions, the flexibility of the dimer, and its potential to dissociate back into monomers. For instance, simulations could show that in a polar solvent like water, the dimer's stability might be reduced due to the competing interactions with water molecules.

In Silico Prediction of Dimerization Mechanisms and Reactivity

Understanding how two formoterol molecules come together to form a dimer is crucial for controlling its formation as an impurity. In silico methods can be employed to predict the most likely pathways for dimerization. Techniques such as steered molecular dynamics or umbrella sampling can be used to simulate the association process and calculate the free energy profile along a chosen reaction coordinate, such as the distance between the centers of mass of the two monomers. mdpi.com

These simulations can identify potential transition states and intermediate structures, providing a detailed mechanistic picture of the dimerization reaction. Furthermore, by analyzing the electronic properties of the interacting monomers, it is possible to predict the reactivity of different functional groups and their propensity to engage in the intermolecular interactions that lead to dimer formation.

Quantum Chemical Calculations (e.g., Density Functional Theory)

For a more accurate description of the electronic structure and energetics of the this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for systems of this size. researchgate.netacs.orgresearchgate.net

Electronic Structure and Spectroscopic Property Prediction

DFT calculations can provide detailed information about the distribution of electrons within the this compound. This includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the dimer's chemical reactivity and electronic transitions.

Furthermore, DFT can be used to predict various spectroscopic properties. For example, by calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of the dimer. science.gov These theoretical spectra can then be compared with experimental data to confirm the presence of the dimer and to identify its specific conformational state. Similarly, the prediction of NMR chemical shifts can aid in the structural elucidation of the dimer in solution. worktribe.com

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound Conformer.

Spectroscopic Method Predicted Key Feature Corresponding Functional Group Interaction
Infrared (IR) Broad peak at ~3200-3400 cm⁻¹ Intermolecular O-H···O hydrogen bonding
¹H NMR Downfield shift of phenolic -OH proton Involvement in hydrogen bonding

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific computational studies.

Reaction Pathway Energetics for Dimer Formation

DFT calculations can be used to investigate the energetics of the dimerization reaction with high accuracy. By calculating the energies of the formoterol monomers and various conformers of the dimer, the dimerization energy can be determined. A negative dimerization energy would indicate that the formation of the dimer is an energetically favorable process.

Moreover, DFT can be used to locate the transition state structures for the dimerization reaction and to calculate the activation energy barrier. osti.gov This information is critical for understanding the kinetics of dimer formation. A high activation barrier would suggest that the dimerization is a slow process, while a low barrier would indicate a more rapid reaction. These energetic insights are vital for developing strategies to minimize the formation of this impurity during the manufacturing and storage of formoterol-containing products.

Prediction of Potential Further Degradation Products of the Dimer

While direct computational and theoretical studies on the degradation of the this compound are not extensively documented in publicly available literature, predictions regarding its potential breakdown products can be extrapolated from established knowledge of formoterol's (monomer) degradation pathways. Forced degradation studies and metabolic analyses of formoterol have identified key reactive sites and common transformation products. researchgate.netasianpubs.orgcore.ac.ukcosmosscholars.comakjournals.comwashington.edudrugbank.com These insights form the basis for a theoretical prediction of how the dimer might degrade under similar chemical stressors.

The degradation of the this compound is likely to proceed via two primary routes:

Cleavage of the Dimeric Linkage: The bond connecting the two formoterol units could be susceptible to hydrolysis, leading to the separation of the dimer into modified monomeric units.

Degradation of Monomer Moieties: The individual formoterol units within the dimer can undergo degradation reactions analogous to those observed for the monomeric drug. These include hydrolysis of the formamide (B127407) group, O-demethylation, and oxidation. researchgate.netasianpubs.orgwashington.edu

These pathways suggest that the degradation of the this compound would likely generate a complex mixture of compounds. The specific products formed would depend on the environmental conditions (e.g., pH, presence of oxidizing agents, temperature).

Predicted Degradation Products

Based on these theoretical pathways, a set of potential degradation products of the this compound can be predicted. The primary degradation reactions considered are hydrolytic cleavage of the dimer bond and hydrolysis of the N-formyl group, as acidic and basic conditions are known to degrade formoterol effectively. core.ac.ukcosmosscholars.com

The table below outlines the potential degradation products arising from these reactions. The prediction assumes the structure of the this compound is that of Impurity F, as designated by the European Pharmacopoeia, where the two formoterol molecules are linked.

Table 1: Predicted Degradation Products of this compound

Predicted Degradation ProductPotential Molecular FormulaPredicted Mechanism of FormationNotes
FormoterolC₁₉H₂₄N₂O₄Hydrolytic cleavage of the dimer linkage.One of the primary products expected from the dimer splitting.
N-desformylformoterol (Formoterol Impurity A)C₁₈H₂₂N₂O₃Hydrolysis of the formamide group on a formoterol monomer released from the dimer, or on a monomeric unit prior to dimer cleavage. asianpubs.orgA known and significant degradation product of formoterol. asianpubs.org
O-desmethylformoterolC₁₈H₂₂N₂O₄O-demethylation of the methoxyphenyl group on a monomeric unit.A known metabolite of formoterol. washington.edudrugbank.com
Dimeric N-desformyl AnalogC₃₆H₄₄N₄O₅Hydrolysis of one formamide group on the intact dimer.A potential intermediate before further degradation or cleavage.
Dimeric bis(N-desformyl) AnalogC₃₅H₄₂N₄O₄Hydrolysis of both formamide groups on the intact dimer.Represents a more advanced state of hydrolytic degradation.

Computational modeling, particularly using Density Functional Theory (DFT), could provide deeper insights into these predicted degradation pathways. researchgate.net Such studies could calculate the activation energies for the cleavage of the dimeric bond versus the hydrolysis of the formamide groups, thereby predicting the most likely initial degradation step under various conditions. Furthermore, molecular dynamics simulations could model the interaction of the dimer with water and other solvents to identify the most susceptible sites for chemical attack. While specific studies are pending, the foundational knowledge of formoterol chemistry allows for these robust theoretical predictions.

Mechanistic Research on the Biological Interactions of Formoterol Dimer in Vitro and Preclinical Considerations

Investigation of Potential Molecular Interactions with Biological Macromolecules

Detailed investigations into the molecular interactions of the formoterol (B127741) dimer with biological macromolecules have not been published in accessible scientific literature. The compound is primarily available as a reference standard for analytical and quality control purposes. synthinkchemicals.com

Specific in vitro binding studies to determine the affinity (e.g., Kᵢ, K𝒹, or IC₅₀ values) of the formoterol dimer for β₂-adrenergic receptors or other potential receptor systems are not available in the public domain.

For context, the parent compound, formoterol, is a potent and highly selective β₂-adrenergic receptor agonist. In vitro studies have established its high affinity for these receptors, which is fundamental to its pharmacological activity.

There are no published studies on the enzymatic stability or metabolic fate of the this compound using in vitro models such as human liver microsomes or recombinant enzymes. Its susceptibility to metabolic enzymes and its potential metabolites are currently uncharacterized.

In contrast, the metabolism of the parent compound, formoterol, has been well-documented. In vitro studies show it is metabolized primarily through direct glucuronidation at its phenolic hydroxyl group and O-demethylation, followed by subsequent glucuronidation. The O-demethylation pathway involves several cytochrome P450 isoenzymes, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6.

Exploration of Cellular Uptake and Distribution Mechanisms (in vitro models)

Research detailing the mechanisms of cellular uptake, permeability, and distribution of the this compound in in vitro cell models is not present in the available scientific literature. It is unknown whether it acts as a substrate or inhibitor for membrane transporters.

Mechanistic Assessment of Dimer’s Impact on Cellular Pathways (e.g., signal transduction, without implying adverse effects)

There is a lack of published, peer-reviewed studies assessing the specific impact of the this compound on intracellular signaling pathways.

As a reference, the parent molecule, formoterol, exerts its effects by binding to and activating β₂-adrenergic receptors. This activation stimulates the intracellular enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn mediates the relaxation of airway smooth muscle.

Comparative Mechanistic Studies with Parent Compound Formoterol on a Cellular Level (non-pharmacological or efficacy focus)

Direct comparative mechanistic studies on a cellular level between the this compound and its parent monomer, formoterol, are absent from the scientific literature. Due to the lack of pharmacological data for the dimer, a meaningful comparison of their non-pharmacological or mechanistic cellular effects is not possible at this time.

Table 2: Comparison of Available Mechanistic Data

Mechanistic AspectFormoterol (Monomer)This compound (Impurity F)
Receptor Binding Potent and selective β₂-adrenergic receptor agonist. No data available.
Signaling Pathway Activates adenylyl cyclase, leading to increased intracellular cAMP. No data available.
Metabolism Metabolized via glucuronidation and O-demethylation (CYP450 enzymes). No data available.
Cellular Uptake Known to be a substrate for some organic cation transporters.No data available.

Strategies for Control and Mitigation of Formoterol Dimer in Pharmaceutical Products

Process Analytical Technology (PAT) Applications for Real-Time Monitoring of Dimer Content

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs). mt.comthermofisher.com The content of the formoterol (B127741) dimer is a CQA, and its real-time monitoring is crucial for immediate process control.

The implementation of PAT involves integrating inline or online analytical tools to acquire data in real-time. mt.com While specific published applications for formoterol dimer are not widespread, the principles of PAT allow for the application of several established tools for this purpose. Spectroscopic methods like Near-Infrared (NIRS) and Raman spectroscopy are particularly valuable. pharmoutsourcing.comamericanpharmaceuticalreview.com These non-destructive techniques can be used to monitor the chemical composition within a reactor or a blender, potentially tracking the formation of the dimer as it occurs. For instance, an in-line Raman or NIRS probe could monitor the consumption of formoterol and the concurrent appearance of the dimer's characteristic spectral signature during synthesis or formulation blending, enabling operators to identify and correct deviations from the desired state. americanpharmaceuticalreview.com

Mass spectrometry (MS) is another powerful PAT tool that can be used for online analysis of process streams, such as off-gas analysis in fermentation, to detect process deviations in real time. thermofisher.compharmaexcipients.com This technology could be adapted to monitor the reaction environment for conditions or byproducts that may precede dimer formation. The goal of applying these PAT tools is to move from a paradigm of testing quality into the final product to one where quality is built in by design and assured during the process. mt.com

Table 1: Potential PAT Tools for Real-Time Monitoring of this compound This table is interactive. You can sort and filter the data.

PAT Tool Principle Potential Application for this compound Reference
Near-Infrared Spectroscopy (NIRS) Measures the absorption of light in the near-infrared region, sensitive to molecular vibrations. In-line or at-line monitoring of dimer concentration during API synthesis, blending, and granulation to ensure homogeneity and detect segregation. pharmaexcipients.com, americanpharmaceuticalreview.com
Raman Spectroscopy Measures inelastic scattering of monochromatic light, providing a chemical fingerprint of molecules. Real-time, in-situ monitoring of reaction kinetics during API synthesis to track the formation of the dimer impurity. pharmoutsourcing.com, pharmaexcipients.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds. Online analysis of reaction mixtures to detect the dimer and other related impurities, providing high specificity and sensitivity. thermofisher.com, pharmaexcipients.com
Focused Beam Reflectance Measurement (FBRM) Measures chord length distributions of particles in real-time. Indirect monitoring by tracking changes in particle size and shape that may correlate with impurity precipitation or co-crystallization during purification steps. pharmaexcipients.com

Optimization of Manufacturing Processes to Minimize Dimer Formation

Minimizing the this compound begins with the robust design and optimization of the manufacturing process, from the initial synthesis of the Active Pharmaceutical Ingredient (API) to its final purification.

The formation of the this compound is a process-related impurity that can arise during the synthesis of the formoterol API. daicelpharmastandards.com Research into the synthesis of formoterol and its enantiomers has identified specific strategies to suppress this side reaction. A key finding is that the choice of protecting groups for chemical intermediates is critical. epo.orggoogle.comgoogle.com

It has been discovered that using a benzylated intermediate during the reductive amination step of the synthesis pathway significantly minimizes the formation of the dimeric impurity. epo.orggoogle.comgoogle.com This approach prevents the reactive sites on the formoterol precursor from participating in the undesired dimerization reaction. Control over reaction conditions such as temperature, pressure, and the choice of reagents and catalysts is also paramount. grace.com For example, overheating a reaction mixture can generate impurities at higher levels that are subsequently difficult to purge. grace.com Therefore, defining and adhering to strict Critical Process Parameters (CPPs) is essential. grace.com

A comprehensive impurity control strategy also includes:

Thorough characterization and control of starting materials and intermediates: Ensuring the purity of inputs prevents the introduction of substances that could catalyze or participate in dimer formation. daicelpharmastandards.com

Understanding impurity formation pathways: Identifying the mechanisms that lead to the dimer allows for targeted process modifications to avoid those conditions.

Impurity fate mapping (spike and purge studies): Intentionally adding the dimer impurity to the process at elevated levels helps to understand how effectively it is removed by subsequent steps, ensuring the process is robust. grace.com

Table 2: Key Strategies in API Synthesis to Minimize this compound This table is interactive. You can sort and filter the data.

Strategy Description Mechanism of Control Reference
Use of Protecting Groups Employing benzylated intermediates (e.g., compound of formula VIIIa or VIIIb) during synthesis. The protecting group blocks the reactive site, sterically hindering or preventing the dimerization side reaction. epo.org, google.com, google.com
Control of Reaction Conditions Strict control of parameters like temperature, pressure, and reaction time. Prevents excursions to conditions (e.g., high temperature) that favor the kinetic or thermodynamic formation of the dimer. grace.com
Reagent and Catalyst Selection Careful selection of reducing agents (e.g., sodium borohydride) and hydrogenation catalysts. Optimizes the primary reaction pathway, increasing yield of the desired product and minimizing side reactions. google.com
Raw Material Quality Control Implementing rigorous testing and specifications for all starting materials and reagents. Ensures that reactive impurities are not introduced into the process, which could trigger or participate in dimer formation. daicelpharmastandards.com, tapi.com

Refinement of Purification and Isolation Procedures

Even with an optimized synthesis, trace amounts of the this compound may form. Therefore, effective purification and isolation procedures are essential to ensure the final API meets the required purity specifications. Crystallization is a powerful technique for this purpose.

For formoterol, purification strategies often involve crystallization of a specific salt form. It has been shown that recovering and purifying formoterol as a tartrate salt can yield a product of higher purity. google.com This tartrate salt can then be converted to the desired formoterol fumarate (B1241708). google.com The process typically involves recrystallization from a specific solvent system, such as hot aqueous isopropanol (B130326), which can be fine-tuned to selectively precipitate the formoterol salt while leaving the more soluble dimer impurity in the mother liquor. google.comgoogle.com

The effectiveness of a purification process is evaluated by its ability to purge impurities. The choice of solvent, cooling rate, and agitation are critical parameters that must be optimized to maximize the removal of the dimer and other related substances.

Analytical Quality Control and Impurity Specification Setting in Pharmaceutical Development

A robust analytical control strategy is the final component in ensuring that the level of this compound in the pharmaceutical product is acceptably low. This involves the use of validated analytical methods and the setting of appropriate specifications.

The this compound is a known and characterized impurity, often referred to in pharmacopeias as "Formoterol EP Impurity F". clearsynth.comsynthinkchemicals.comsynzeal.com As such, a purified version of the dimer itself is used as a reference standard in analytical laboratories. synthinkchemicals.comsynzeal.com This allows for the accurate identification and quantification of the impurity in both the API and the finished drug product.

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for impurity profiling of formoterol. asianpubs.orgjrespharm.com A validated, stability-indicating HPLC method must be developed that can separate the this compound from the main API peak and all other potential impurities. grace.com

Setting specifications for the this compound follows regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The acceptance criteria for any given impurity are based on a thorough risk assessment, considering the batch data from the manufacturing process and the potential toxicity of the impurity. tapi.com For impurities with no established safety concerns, qualification thresholds are defined by ICH. If an impurity exceeds this threshold, further toxicological data is required. The ultimate goal is to ensure that every batch of the product released to the market is safe and of high quality.

Table 3: Analytical Quality Control for this compound This table is interactive. You can sort and filter the data.

Control Element Description Details Reference
Impurity Reference Standard Use of a characterized standard of the this compound (e.g., Formoterol EP Impurity F). Essential for method validation, peak identification (e.g., by retention time), and accurate quantification. clearsynth.com, synthinkchemicals.com, synzeal.com
Analytical Method Validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. Must demonstrate specificity, linearity, accuracy, precision, and robustness for quantifying the dimer. asianpubs.org, grace.com, jrespharm.com
Specification Setting Establishing acceptance criteria (maximum allowable level) for the dimer in the API and finished product. Based on ICH guidelines, process capability (batch analysis data), and toxicological assessment. synthinkchemicals.com, tapi.com
Stability Testing Monitoring dimer levels in the drug product under various storage conditions (temperature, humidity) over time. Ensures that the dimer does not increase to unacceptable levels during the product's shelf life. mdpi.com

Table 4: List of Chemical Compounds Mentioned

Future Perspectives and Emerging Research Avenues for Formoterol Dimer

Development of Novel Detection Technologies for Ultra-Trace Levels of Dimer

The precise quantification of formoterol (B127741) dimer at trace and ultra-trace levels is critical for ensuring the quality and stability of formoterol-containing pharmaceuticals. While standard analytical techniques like High-Performance Liquid Chromatography (HPLC) are widely used, the focus is shifting towards methods with enhanced sensitivity and specificity. researchgate.netasianpubs.org

Future developments are centered on hyphenated techniques, particularly advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. These technologies offer unparalleled sensitivity, capable of reaching detection limits in the picogram per milliliter (pg/mL) range, which is essential for identifying minute quantities of the dimer that could form during manufacturing or storage. asianpubs.org Research is also exploring novel sample preparation and extraction techniques to concentrate the analyte from complex matrices, further improving detection limits. researchgate.net Another area of development involves stability-indicating methods using techniques like High-Performance Thin-Layer Chromatography (HPTLC), which can simultaneously separate the parent drug from its degradation products, including the dimer, under various stress conditions like oxidation and pH changes. asianpubs.org

The following table summarizes current and emerging analytical technologies for the detection of formoterol and its impurities.

TechnologyApplication in Dimer DetectionKey Advantages
RP-HPLC Routine quality control, stability testing. asianpubs.orgRobust, reliable, widely available.
HPTLC Stability-indicating assays, forced degradation studies. researchgate.netHigh throughput, simultaneous analysis of multiple samples.
LC-MS/MS Ultra-trace quantification, structural elucidation.Extremely high sensitivity and specificity, definitive identification.
qNMR Quantitative analysis of reference standards.High precision without the need for a specific analyte reference standard.

Advanced Computational Models for Predicting Dimer Formation and Behavior

Predicting the likelihood of formoterol dimerization under various conditions is a significant goal for pharmaceutical development, as it can guide formulation and storage strategies. While specific computational models for formoterol dimerization are still an emerging research area, the principles are being established in the broader field of pharmaceutical impurity prediction. nih.gov

Advanced computational approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations hold considerable promise. researchgate.net DFT can be used to model the electronic structure of the formoterol molecule to identify the most reactive sites and to calculate the energy barriers for different potential dimerization reaction pathways. researchgate.netnih.gov This allows researchers to understand the reaction mechanism at a quantum-chemical level. MD simulations can model the behavior of formoterol molecules in a solution or a solid-state formulation over time, predicting how factors like solvent, excipients, and temperature might influence the proximity and orientation of molecules to favor dimerization. researchgate.net

Furthermore, specialized software designed to predict degradation pathways, can be adapted to assess the risk of dimer formation. lhasalimited.org These tools use knowledge-based systems and mechanistic insights to predict potential degradation products from the structure of the active pharmaceutical ingredient (API). nih.govlhasalimited.org

Computational MethodPotential Application to Formoterol DimerInformation Gained
Density Functional Theory (DFT) Elucidate reaction mechanisms and kinetics. nih.govTransition state energies, reaction energy profiles, identification of most likely reaction pathway.
Molecular Dynamics (MD) Simulate molecular interactions in formulations. researchgate.netInfluence of solvent and excipients on molecular aggregation and orientation.
Microkinetic Modeling (MKM) Predict reaction rates under different conditions. nih.govQuantitative prediction of dimer formation over time.
Degradation Prediction Software (e.g., Zeneth®) Risk assessment of dimerization as a degradation pathway. lhasalimited.orgIdentification of dimer as a potential degradant under specified stress conditions.

Exploration of the Dimer's Potential as a Chemical Probe or Research Tool

Beyond its status as an impurity, the this compound serves a crucial role as a specialized chemical tool in pharmaceutical science. Its primary application is as a reference standard for the development and validation of analytical methods. nih.gov

By having a well-characterized sample of the dimer, analytical chemists can confirm the specificity of their methods, ensuring that the dimer peak is well-resolved from the formoterol peak and other potential impurities. nih.gov It is indispensable for the validation of stability-indicating methods, where it is used to "spike" samples to prove the method can accurately detect and quantify the dimer if it forms. This is a mandatory requirement by regulatory bodies for new drug applications. nih.gov Furthermore, it is used in quality control (QC) laboratories for routine testing of commercial batches of formoterol products to ensure they meet the stringent purity specifications.

Application AreaSpecific Use of this compoundPurpose
Analytical Method Development Peak identification and resolution optimization. nih.govTo create a specific and selective assay for formoterol and its impurities.
Analytical Method Validation Proving specificity, accuracy, and precision.To demonstrate the reliability of the analytical method as per regulatory guidelines.
Quality Control (QC) Reference marker in routine batch release testing.To confirm that impurity levels in the final drug product are below specified limits.
Forced Degradation Studies Identification of degradation pathways. asianpubs.orgTo understand how the drug substance behaves under stress conditions (e.g., heat, light, pH).

Comprehensive Understanding of Structure-Reactivity Relationships Governing Dimerization in Formoterol Systems

A fundamental understanding of why and how formoterol dimerizes is rooted in the inherent chemical reactivity of the formoterol molecule. The formoterol structure possesses several functional groups that can participate in chemical reactions under certain conditions. google.com These include two hydroxyl groups (one phenolic and one secondary alcohol), a secondary amine, and a formamide (B127407) group attached to the phenyl ring.

Forced degradation studies have indicated that formoterol is particularly susceptible to oxidative stress, which can initiate the dimerization process. asianpubs.org The dimerization reaction likely involves the coupling of two formoterol molecules. The most probable reactive sites are the electron-rich phenolic ring and the nucleophilic secondary amine. The reaction could proceed through an oxidative coupling mechanism, potentially involving the formation of radical intermediates or through a nucleophilic substitution-type reaction where the amine of one molecule attacks an activated site on another.

The presence of two chiral centers in the formoterol molecule adds another layer of complexity, as the dimerization can result in a mixture of several diastereomers. google.com Understanding the stereoselectivity of the dimerization reaction is another important research avenue. A detailed comprehension of these structure-reactivity relationships is essential for designing stable formulations and defining appropriate control strategies to minimize the formation of this impurity.

Functional GroupLocation on FormoterolPotential Role in Dimerization
Phenolic Hydroxyl Group On the phenyl ringCan be oxidized to a radical or phenoxy species, activating the ring for coupling reactions.
Secondary Amine In the side chainActs as a nucleophile, potentially attacking another formoterol molecule. Can also be oxidized.
Formamide Group On the phenyl ringElectron-donating group that activates the phenyl ring towards electrophilic attack or oxidation.
Aromatic (Phenyl) Ring Core structureThe site of intermolecular bond formation in the dimer.

Q & A

Q. How are multivariate analyses applied to assess inhaler performance in Formoterol delivery studies?

  • Methodological Answer : Critical Quality Attributes (CQAs) like Fine Particle Mass (FPM) and Mass Median Aerodynamic Diameter (MMAD) are analyzed using design-of-experiment (DoE) approaches. Multivariate regression links patient respiratory profiles (e.g., inhalation flow rate) to drug deposition efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.